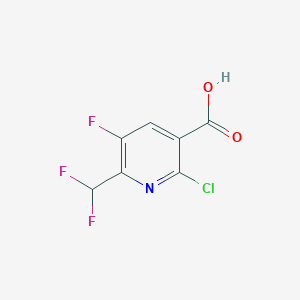phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)
2-(trifluoromethyl)-N-{[2-(trifluoromethyl)phenyl]({[2-(trifluoromethyl)phenyl]formamido})methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide is a complex organic compound featuring multiple trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl phenyl sulfone for trifluoromethylation, lithium aluminum hydride for reduction, and various oxidizing agents for oxidation. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, pressures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the trifluoromethyl groups.
Scientific Research Applications
2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide has diverse applications in scientific research:
Biology: The compound’s unique properties make it valuable in studying biological systems, including enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of advanced materials with unique properties, such as increased stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide stands out due to its multiple trifluoromethyl groups, which significantly enhance its chemical stability, reactivity, and biological activity. These properties make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C24H15F9N2O2 |
|---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
2-(trifluoromethyl)-N-[[[2-(trifluoromethyl)benzoyl]amino]-[2-(trifluoromethyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C24H15F9N2O2/c25-22(26,27)16-10-4-1-7-13(16)19(34-20(36)14-8-2-5-11-17(14)23(28,29)30)35-21(37)15-9-3-6-12-18(15)24(31,32)33/h1-12,19H,(H,34,36)(H,35,37) |
InChI Key |
YQBHZSISHFGBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(NC(=O)C2=CC=CC=C2C(F)(F)F)NC(=O)C3=CC=CC=C3C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 2,2,5-trimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13573400.png)

![Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate](/img/structure/B13573414.png)
![1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol](/img/structure/B13573423.png)
![3-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13573425.png)



![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13573464.png)

